molecular formula C24H25N3O3 B5001463 5-({3-[(2,2-diallyl-1-pyrrolidinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline

5-({3-[(2,2-diallyl-1-pyrrolidinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline

Cat. No. B5001463
M. Wt: 403.5 g/mol
InChI Key: NKWRBXJZKRVLJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({3-[(2,2-diallyl-1-pyrrolidinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline, also known as PFI-3, is a small molecule inhibitor that has been extensively researched for its potential in epigenetic therapy. It is a potent and selective inhibitor of the histone methyltransferase SETD8, which is involved in the regulation of gene expression and cell division. The unique chemical structure of PFI-3 makes it a promising candidate for further research and development in the field of epigenetics.

Mechanism of Action

5-({3-[(2,2-diallyl-1-pyrrolidinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline works by binding to the catalytic site of SETD8, inhibiting its activity and preventing the methylation of histone H4 at lysine 20. This leads to changes in chromatin structure and gene expression, ultimately resulting in cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to affect the expression of other genes involved in cell cycle regulation and DNA repair.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. It has also been shown to affect the DNA damage response and the regulation of chromatin structure. This compound has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-({3-[(2,2-diallyl-1-pyrrolidinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline is its potency and selectivity for SETD8, which makes it a valuable tool for studying the role of this enzyme in various biological processes. Its unique chemical structure also makes it a promising candidate for further research and development in the field of epigenetics. However, this compound has some limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in lab experiments.

Future Directions

There are several potential directions for future research on 5-({3-[(2,2-diallyl-1-pyrrolidinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline and its role in epigenetic therapy. One area of focus is the development of more potent and selective SETD8 inhibitors, which could have greater efficacy and fewer off-target effects. Another area of focus is the identification of biomarkers that can predict response to this compound treatment, which could help to personalize therapy for individual patients. Additionally, further studies are needed to investigate the potential of this compound in combination with other epigenetic therapies or conventional chemotherapy agents.

Synthesis Methods

The synthesis of 5-({3-[(2,2-diallyl-1-pyrrolidinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline involves several steps, including the preparation of isoxazole and isoquinoline intermediates. The final product is obtained through a coupling reaction between the two intermediates, followed by purification and characterization using various analytical techniques. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

5-({3-[(2,2-diallyl-1-pyrrolidinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline has been extensively studied for its potential in epigenetic therapy, particularly in the treatment of cancer. SETD8 is overexpressed in many types of cancer, and its inhibition by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been studied for its potential in the treatment of neurological disorders, as SETD8 is involved in the regulation of neuronal differentiation and synaptic plasticity.

properties

IUPAC Name

[2,2-bis(prop-2-enyl)pyrrolidin-1-yl]-[5-(isoquinolin-5-yloxymethyl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-3-10-24(11-4-2)12-6-14-27(24)23(28)21-15-19(30-26-21)17-29-22-8-5-7-18-16-25-13-9-20(18)22/h3-5,7-9,13,15-16H,1-2,6,10-12,14,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWRBXJZKRVLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCN1C(=O)C2=NOC(=C2)COC3=CC=CC4=C3C=CN=C4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.